

Application Notes and Protocols for Toddalolactone in Research

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Compound of Interest

Compound Name: Toddalolactone

Cat. No.: B1682391

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the procurement and utilization of **Toddalolactone** in a research setting. This document includes information on reputable suppliers, detailed experimental protocols, and a summary of its biological activities to facilitate your research and development endeavors.

Purchasing Toddalolactone

Toddalolactone is available from several reputable chemical suppliers catering to the research community. When purchasing, it is crucial to consider the compound's purity, the quantity required, and the supplier's reputation for quality and reliability. The most common CAS number for **Toddalolactone** is 483-90-9.

Below is a summary of suppliers who list **Toddalolactone** for research purposes:

Supplier	Website	Notes
BOC Sciences	--INVALID-LINK--	Offers Toddalolactone (CAS 483-90-9) and a glucopyranoside derivative. [1] [2]
TargetMol Chemicals Inc.	--INVALID-LINK--	Lists a derivative, (-)-Toddalolactone 3'-O- β -D-glucopyranoside. [1]
Ambeed, Inc.	--INVALID-LINK--	Provides a glucopyranoside derivative of Toddalolactone. [1]
EvitaChem	--INVALID-LINK--	Supplies Ent-toddalolactone. [3]
CymitQuimica	--INVALID-LINK--	Lists Toddalolactone with various quantities available.
Selleck Chemicals	--INVALID-LINK--	Provides Toddalolactone and notes its activity as a PAI-1 inhibitor.
CP Lab Safety	--INVALID-LINK--	Offers Ent-toddalolactone with specified purity.
Cenmed	--INVALID-LINK--	Lists Toddalolactone as a primary reference substance.
GlpBio	--INVALID-LINK--	Supplies Toddalolactone and highlights its PAI-1 inhibitory activity.

Note: This is not an exhaustive list, and researchers should conduct their own due diligence before purchasing.

Biological Activity and Mechanism of Action

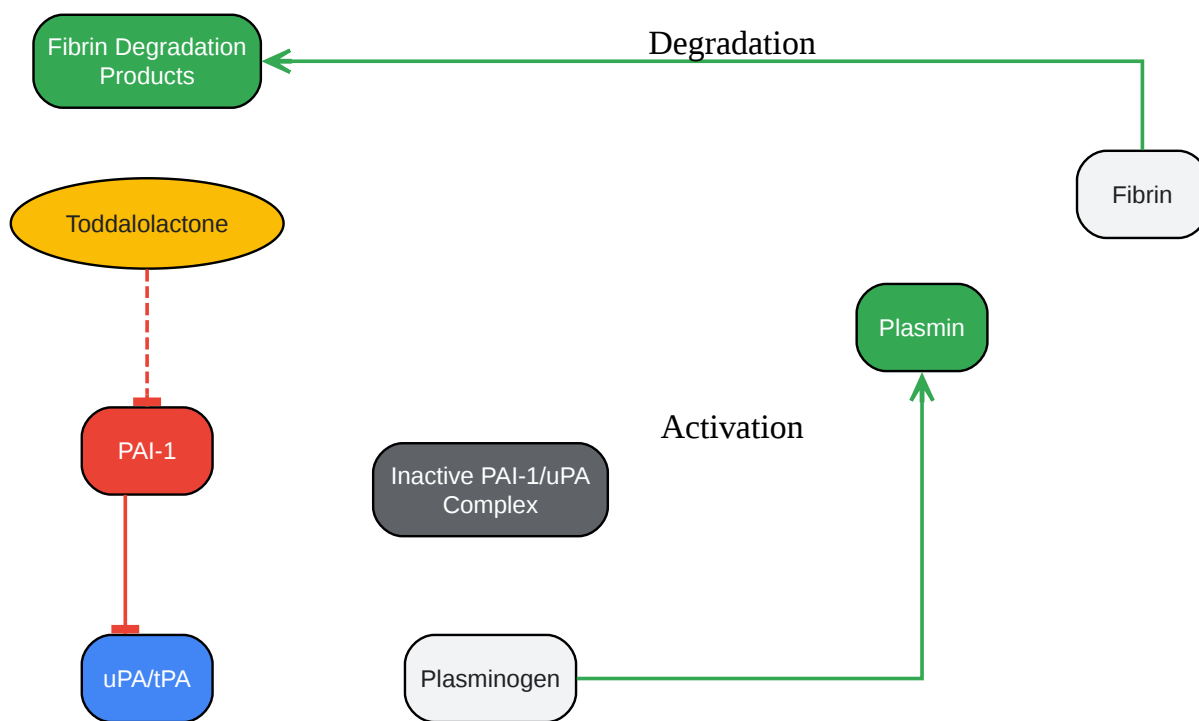
Toddalolactone is a naturally occurring coumarin primarily isolated from plants of the *Toddalia* and *Zanthoxylum* genera. Its principal and most studied mechanism of action is the inhibition of

Plasminogen Activator Inhibitor-1 (PAI-1).

PAI-1 Inhibition:

Toddalolactone inhibits the activity of recombinant human PAI-1 in a dose-dependent manner, with a reported IC50 value of approximately $37.31 \pm 3.23 \mu\text{M}$. The inhibitory mechanism involves preventing the formation of a stable covalent complex between PAI-1 and urokinase-type plasminogen activator (uPA). By interfering with this interaction, **Toddalolactone** promotes the activity of plasminogen activators, leading to increased plasmin generation and subsequent fibrinolysis. This activity suggests its potential in research related to thrombosis and fibrotic diseases.

The following diagram illustrates the inhibitory effect of **Toddalolactone** on the PAI-1 signaling pathway.



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Caption: **Toddalolactone** inhibits PAI-1, preventing the formation of an inactive complex with uPA/tPA and promoting fibrinolysis.

Experimental Protocols

The following are detailed protocols for key experiments involving **Toddalolactone**.

PAI-1/uPA Complex Formation Assay

This protocol is adapted from the methodology described by Yu et al. (2017) to assess the inhibitory effect of **Toddalolactone** on the formation of the PAI-1/uPA complex.

Materials:

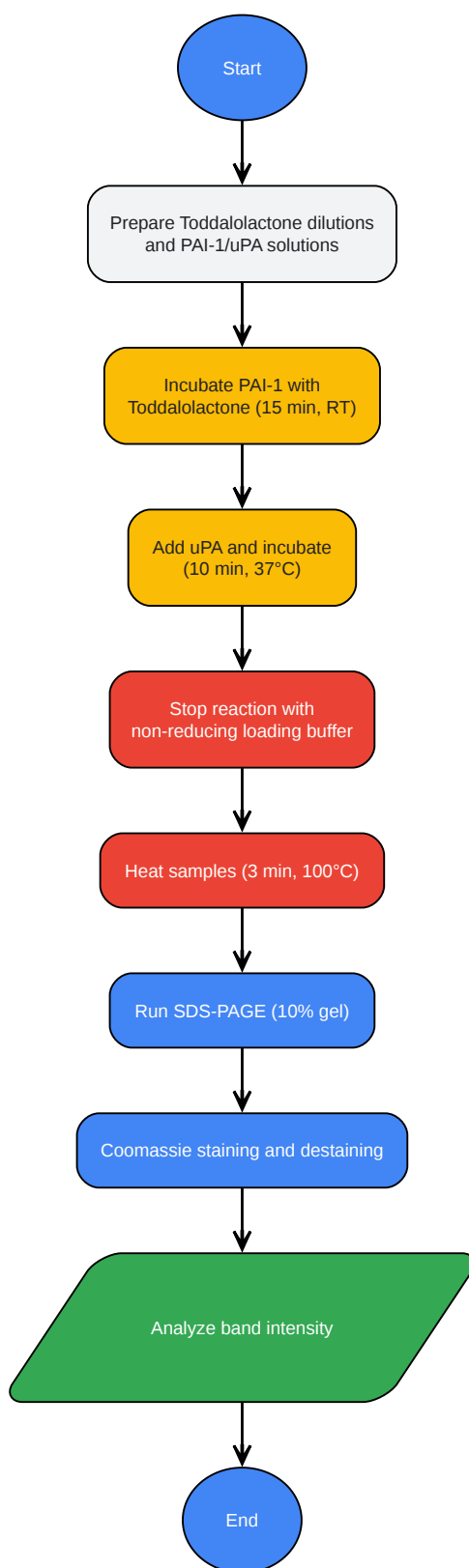
- Recombinant human PAI-1
- Recombinant human uPA
- **Toddalolactone** (dissolved in DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- 2x non-reducing SDS-PAGE loading buffer
- 10% SDS-PAGE gels
- Coomassie Brilliant Blue staining solution
- Destaining solution

Procedure:

- Prepare a stock solution of **Toddalolactone** in DMSO. Further dilute in PBS to achieve final desired concentrations (e.g., 12.5, 25, 50, and 100 μM). Include a vehicle control (DMSO in PBS).
- In a 10 μL reaction volume, incubate 1 μM recombinant human PAI-1 with the various concentrations of **Toddalolactone** for 15 minutes at room temperature.
- Add 10 μL of uPA to each reaction to a final concentration of 0.8 μM .
- Incubate the mixture for 10 minutes at 37°C to allow for complex formation.

- Stop the reaction by adding 20 μ L of 2x non-reducing SDS-PAGE loading buffer.
- Heat the samples at 100°C for 3 minutes.
- Load the samples onto a 10% SDS-PAGE gel and run at 80V for approximately 1.5 hours.
- Stain the gel with Coomassie Brilliant Blue and subsequently destain to visualize the protein bands.
- Analyze the gel for the presence and intensity of the PAI-1/uPA complex band (higher molecular weight) versus the individual PAI-1 and uPA bands. A decrease in the intensity of the complex band in the presence of **Toddalolactone** indicates inhibition.

The following diagram outlines the workflow for the PAI-1/uPA complex formation assay.



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